molecular formula C19H15N5O4 B2947691 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 951476-97-4

3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No.: B2947691
CAS No.: 951476-97-4
M. Wt: 377.36
InChI Key: XVPSGQJRPMTRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a benzodioxole group at position 3 and a triazole moiety at position 3. The triazole ring is further modified with a 4-methoxyphenyl and a methyl group. This structural complexity confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. The benzodioxole group contributes to aromatic stacking interactions, while the triazole-oxadiazole framework enhances metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c1-11-17(21-23-24(11)13-4-6-14(25-2)7-5-13)19-20-18(22-28-19)12-3-8-15-16(9-12)27-10-26-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPSGQJRPMTRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a synthetic organic molecule that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O3C_{19}H_{18}N_{4}O_{3} with a molecular weight of approximately 350.37 g/mol. The structure features a benzodioxole moiety, a triazole ring, and an oxadiazole group, which are known for their biological significance.

PropertyValue
Molecular FormulaC19H18N4O3C_{19}H_{18}N_{4}O_{3}
Molecular Weight350.37 g/mol
LogP3.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

1. Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent in clinical settings.

2. Anticancer Properties
The triazole and oxadiazole components are known to influence cell proliferation and apoptosis in cancer cells. Preliminary studies indicate that this compound can induce apoptosis in specific cancer cell lines through the activation of caspase pathways.

3. Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammatory markers in vitro and in vivo.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation: It may act on certain receptors involved in inflammatory responses or cell signaling pathways.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound induces apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptotic activity .

Study 3: Anti-inflammatory Potential

A recent study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound significantly reduced edema compared to the control group (p < 0.05), highlighting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The benzodioxole group enhances π-π stacking in biological targets compared to simpler aryl groups (e.g., phenyl or fluorophenyl) .
  • Triazole vs. Thiazole : Thiazole-containing analogues (e.g., compounds in ) exhibit distinct conformational flexibility, impacting crystal packing and solubility.

Key Observations :

  • The presence of benzodioxole and methoxyphenyl groups correlates with antifungal and antiparasitic activity, likely due to enhanced membrane penetration .
  • Acridinone-oxadiazole hybrids (e.g., ) show promise in neurodegenerative disease research, leveraging dual heterocyclic motifs for enzyme inhibition.
Physicochemical and Spectral Properties
Compound Melting Point (°C) ¹H NMR (δ, ppm) IR (cm⁻¹) Reference
3-(2H-1,3-Benzodioxol-5-yl)-5-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole 196–198 6.88 (s, 2H, benzodioxole), 7.52 (d, J = 8.4 Hz, 2H, methoxyphenyl) 1620 (C=N), 1240 (C-O-C)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)thiazole 212–214 7.45–7.62 (m, 8H, fluorophenyl), 2.41 (s, 3H, CH₃) 1580 (C=N), 1120 (C-F)
3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole 185–187 7.89 (d, J = 8.8 Hz, 2H, bromophenyl), 6.95 (d, J = 8.8 Hz, 2H, methoxyphenyl) 1615 (C=N), 1255 (C-O-C)

Key Observations :

  • ¹H NMR : Methoxyphenyl protons resonate as doublets near δ 7.5 ppm, while benzodioxole protons appear as singlets at δ 6.8–6.9 ppm .
  • IR Stretching : C=N and C-O-C vibrations (1600–1620 cm⁻¹ and 1240–1255 cm⁻¹) are consistent across oxadiazole derivatives .

Q & A

Q. What are the established synthetic routes for preparing this compound?

The compound is typically synthesized via multi-step cyclization reactions. A common approach involves coupling a benzodioxole-containing precursor with a triazole-oxadiazole intermediate under reflux conditions. For example, describes using substituted benzaldehyde derivatives and triazole precursors in ethanol with glacial acetic acid as a catalyst. Purification often involves recrystallization from ethyl acetate or ethanol to ensure structural integrity .

Q. Which analytical techniques are critical for confirming its structural identity?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹).
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon frameworks.
  • X-ray Diffraction : Resolves crystal packing and dihedral angles between aromatic systems (e.g., 80.2° between oxadiazole and benzotriazole moieties, as in ).
  • Elemental Analysis : Validates purity by matching calculated/experimental C, H, N percentages .

Q. What biological activities are reported for structurally analogous 1,2,4-oxadiazole derivatives?

Analogous compounds exhibit antimicrobial, antipicornaviral, and enzyme-inhibitory properties. For instance, pyrazole-oxadiazole hybrids in show anti-cancer potential via kinase inhibition. The methoxyphenyl and triazole substituents in this compound may enhance binding to targets like proteases or nucleic acid enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) may enhance cyclization efficiency compared to ethanol ().
  • Catalyst Selection : Potassium carbonate or triethylamine can accelerate nucleophilic substitutions ().
  • Temperature Control : Reflux at 80–100°C balances reaction rate and byproduct formation.
  • Workup Strategies : Column chromatography or preparative HPLC isolates isomers or impurities .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?

Discrepancies (e.g., unexpected NMR splitting or IR peaks) require:

  • Conformational Analysis : Assess rotational barriers (e.g., using DFT calculations) to identify dynamic effects.
  • Impurity Profiling : LC-MS or 2D NMR (COSY, HSQC) detects minor side products.
  • Crystallographic Validation : Single-crystal X-ray structures (as in ) provide definitive bond-length and angle data to cross-check computational models .

Q. What assay design principles apply to evaluating its pharmacological potential?

Target-specific assays should:

  • Prioritize enzyme inhibition (e.g., acetylcholinesterase, COX-2) using fluorometric or colorimetric substrates.
  • Use molecular docking (AutoDock Vina, Schrödinger) to predict binding poses, leveraging crystallographic data from .
  • Include cytotoxicity screens (MTT assay) against normal cell lines to assess selectivity .

Q. What computational strategies predict its reactivity and stability under physiological conditions?

  • DFT Calculations : Determine frontier molecular orbitals (HOMO/LUMO) to predict electron transfer behavior.
  • Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to assess bioavailability.
  • pKa Prediction Software (e.g., MarvinSketch): Estimate protonation states to guide formulation studies .

Q. How can molecular docking elucidate its interaction with biological targets?

  • Protein Preparation : Retrieve target structures (e.g., PDB ID 1XYZ) and optimize hydrogen bonding networks.
  • Grid Generation : Define active-site coordinates based on co-crystallized ligands.
  • Pose Scoring : Use force fields (AMBER, CHARMM) to rank binding affinities. highlights weak C–H⋯N interactions critical for stabilizing docked conformers .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of oxadiazole rings.
  • Characterization : Cross-validate NMR assignments with DEPT-135 and HSQC to resolve overlapping signals.
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.